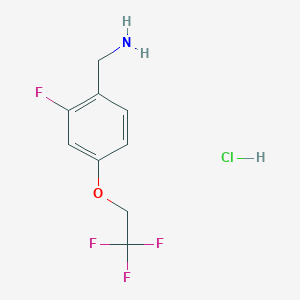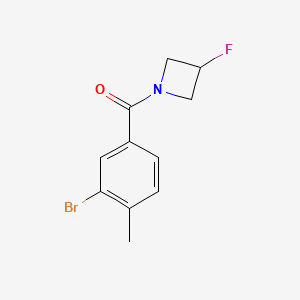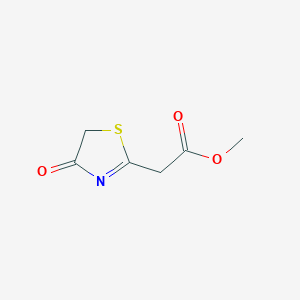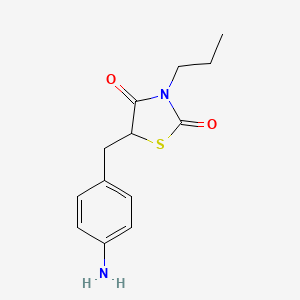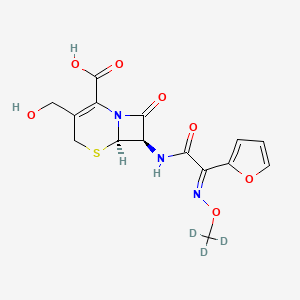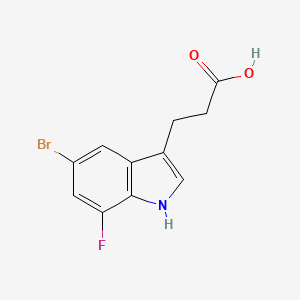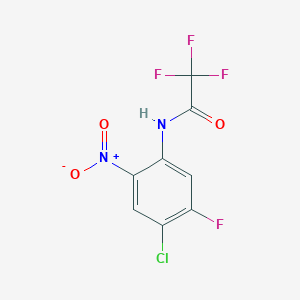![molecular formula C24H31BN2O3 B15340511 (4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B15340511.png)
(4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a boronate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with benzyl chloride in the presence of a base like sodium hydroxide.
Formation of the Boronate Ester: The boronate ester can be synthesized by reacting 4-bromo-phenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under palladium-catalyzed Suzuki coupling conditions.
Coupling of the Fragments: The final step involves coupling the benzyl-piperazine fragment with the boronate ester fragment using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify optimal reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also crucial in industrial settings.
化学反応の分析
Types of Reactions
(4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, depending on the nature of the substituent.
科学的研究の応用
Chemistry
In chemistry, (4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. The piperazine ring is a common motif in many bioactive molecules, and the presence of the boronate ester adds to its versatility. It is investigated for its potential to interact with biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its potential to act as an inhibitor of specific enzymes or as a ligand for certain receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique structure allows for the creation of materials with specific properties, such as increased strength or improved thermal stability.
作用機序
The mechanism of action of (4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, while the boronate ester can form reversible covalent bonds with certain enzymes. This dual functionality allows the compound to modulate various biological pathways, making it a versatile pharmacological agent.
類似化合物との比較
Similar Compounds
4-Aminoantipyrine: Known for its anti-inflammatory and analgesic properties.
(+)-Praeruptorin A: Studied for its potential therapeutic applications in cardiovascular diseases.
Uniqueness
What sets (4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone apart from similar compounds is its unique combination of a piperazine ring and a boronate ester. This combination provides a versatile platform for the development of new molecules with diverse applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C24H31BN2O3 |
|---|---|
分子量 |
406.3 g/mol |
IUPAC名 |
(4-benzylpiperazin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C24H31BN2O3/c1-23(2)24(3,4)30-25(29-23)21-12-10-20(11-13-21)22(28)27-16-14-26(15-17-27)18-19-8-6-5-7-9-19/h5-13H,14-18H2,1-4H3 |
InChIキー |
PTSZXJRSZFWXDM-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dichloro-N-[(1R,2S)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3](/img/structure/B15340444.png)
